2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiophene core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification or amidation reactions.
Formation of the Hydrazono Group: The hydrazono group can be formed by reacting a hydrazine derivative with an appropriate aldehyde or ketone.
Attachment of the Ethylamino Group: The ethylamino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core or the ethylamino group.
Reduction: Reduction reactions can target the hydrazono group, converting it to a hydrazine derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiophene core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the benzothiophene core or the ethylamino group.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzothiophene or phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. Benzothiophene derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic applications can be explored. Benzothiophene derivatives have been investigated for their use in treating diseases such as cancer, inflammation, and infections.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, modulating their activity. The hydrazono group may also play a role in binding to biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((E)-{2-[(Methylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
- 2-((E)-{2-[(Propylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
The uniqueness of 2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate lies in its specific functional groups and their arrangement. The ethylamino group, in particular, may confer distinct biological activity compared to its methyl or propyl analogs. Additionally, the presence of the 3-chloro substituent on the benzothiophene core can influence the compound’s reactivity and interactions with biological targets.
Properties
CAS No. |
477731-13-8 |
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Molecular Formula |
C19H16ClN3O2S2 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
[2-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C19H16ClN3O2S2/c1-2-21-19(26)23-22-11-12-7-3-5-9-14(12)25-18(24)17-16(20)13-8-4-6-10-15(13)27-17/h3-11H,2H2,1H3,(H2,21,23,26)/b22-11+ |
InChI Key |
MSVJMFIJVADNHD-SSDVNMTOSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=CC=C1OC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=CC=C1OC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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